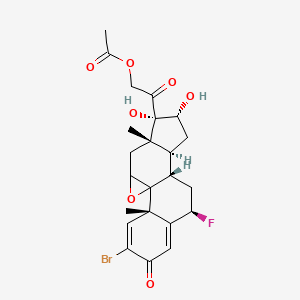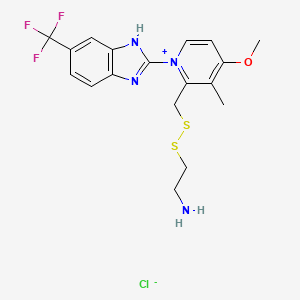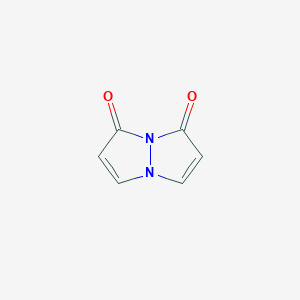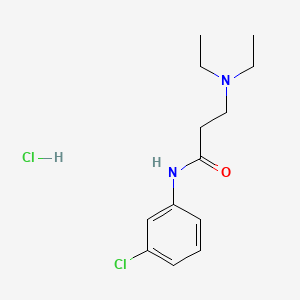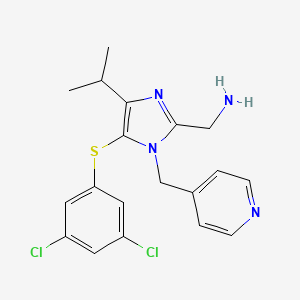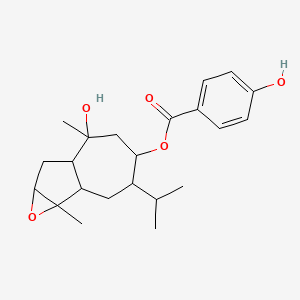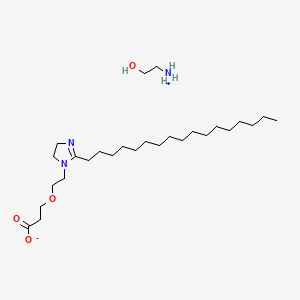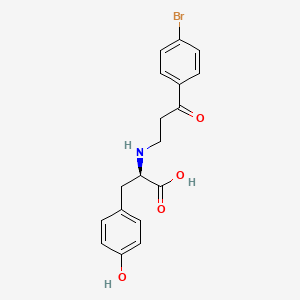
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its structural complexity and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and a suitable amine, such as methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Known as hydroxyephedrine, this compound shares structural similarities but differs in its hydroxyl group position.
Uniqueness
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methylamino groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
54212-89-4 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1R,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11;/h3-7,10,12,14-15H,8-9H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChI Key |
FCZNGTJISPUEBA-JGAZGGJJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCO.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


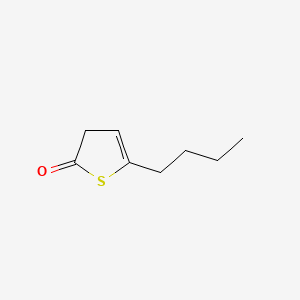
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)

